molecular formula C25H24N2O5S B2436696 Ethyl 2-[2-[5-(4-methoxyphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-3-yl]phenoxy]acetate CAS No. 868212-14-0

Ethyl 2-[2-[5-(4-methoxyphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-3-yl]phenoxy]acetate

Cat. No.: B2436696
CAS No.: 868212-14-0
M. Wt: 464.54
InChI Key: FRXPSNLWKAAHFZ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, a thiophene group, a dihydropyrazol group, and an ethyl acetate group .


Synthesis Analysis

Thiophene derivatives are synthesized through various methods, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Ethyl (4-methoxyphenyl)acetate is another component of the compound, but specific synthesis methods for the entire compound were not found .


Chemical Reactions Analysis

Again, without specific information, it’s challenging to provide a detailed analysis of the chemical reactions involving this compound. Thiophene derivatives are known to participate in various chemical reactions .

Scientific Research Applications

Synthesis and Derivatives

  • New Approaches for Synthesis : The compound is utilized in the synthesis of thiazoles and their derivatives, showing antimicrobial activities against bacterial and fungal isolates (Wardkhan et al., 2008).
  • Facile Synthesis of Benzothieno[3,2-b]pyran Derivatives : A study demonstrated its role in the synthesis of benzothieno[3,2-b]pyran derivatives, showcasing the versatility of the compound in generating structurally diverse molecules (Ma et al., 2018).

Antimicrobial and Antioxidant Activities

  • Antimicrobial and Antioxidant Studies : Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, a related compound, was found to exhibit significant antimicrobial and antioxidant properties (Raghavendra et al., 2016).
  • Potential Antioxidative Molecules : Derivatives of this compound were found in red seaweed and identified as potential antioxidants for pharmaceutical and food industries (Chakraborty et al., 2016).

Chemical Structure and Properties

  • Crystal Structure Analysis : The compound's derivatives' crystal structures were determined, providing insights into molecular interactions and conformations (Lee et al., 2009).

Learning and Memory Studies

  • Effects on Learning and Memory : A study synthesized a related compound and explored its effects on learning and memory in mice, highlighting its potential neurological implications (Jiang Jing-ai, 2006).

Antitumor Activity

  • Antitumor Activity Evaluation : Ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, a similar compound, demonstrated significant inhibition of cancer cell lines (Liu et al., 2018).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, some thiophene derivatives are known to have biological activity, such as anticancer, anti-inflammatory, and antimicrobial properties .

Future Directions

Thiophene derivatives are a topic of ongoing research due to their potential biological activity and their use in the development of organic semiconductors . Future research may explore new synthesis methods, applications, and safety profiles of these compounds.

Properties

IUPAC Name

ethyl 2-[2-[5-(4-methoxyphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-3-yl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O5S/c1-3-31-24(28)16-32-22-8-5-4-7-19(22)21-15-20(17-10-12-18(30-2)13-11-17)26-27(21)25(29)23-9-6-14-33-23/h4-14,21H,3,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRXPSNLWKAAHFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC=C1C2CC(=NN2C(=O)C3=CC=CS3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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